(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the fluorine atom on the phenyl ring.
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one: Has the fluorine atom in a different position on the phenyl ring.
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a more attractive candidate for drug development compared to its non-fluorinated analogs.
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-9-7-13(11-17(16)21-2)15(19)8-6-12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDHZROEHHJVMZ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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